2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione
Description
Properties
Molecular Formula |
C19H11BrO2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-17-12-6-2-1-5-11(12)9-10-15(17)16-18(21)13-7-3-4-8-14(13)19(16)22/h1-10,16H |
InChI Key |
FNAOGJPAIGZUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-(Naphthalen-2-yl)-1H-indene-1,3(2H)-dione
A practical and efficient approach to obtain 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione is through regioselective bromination of the 1-position of the naphthalene moiety in 2-(naphthalen-2-yl)-1H-indene-1,3(2H)-dione. This can be achieved using brominating agents under mild conditions:
Reagents and Conditions: A system involving CFBSA (N-chlorobenzenesulfonamide) combined with potassium bromide (KBr) has been reported as a quick, mild, and efficient bromination method for aromatic compounds, which can be adapted for bromination of naphthalene derivatives. The reaction typically proceeds at ambient temperature or slightly elevated temperatures in suitable solvents.
Procedure: The substrate 2-(naphthalen-2-yl)-1H-indene-1,3(2H)-dione is treated with the bromination system, controlling stoichiometry to favor monobromination at the 1-position of the naphthalene ring. The reaction mixture is then purified by silica gel chromatography to isolate the desired brominated product.
Characterization: The brominated product is confirmed by NMR (1H, 13C), HRMS, and IR spectroscopy. The chemical shifts and mass spectral data confirm substitution at the 1-position of the naphthalene ring.
Copper(II) Bromide-Mediated Annulation Approach
An alternative synthetic route involves copper(II) bromide (CuBr2)-mediated oxidative annulation reactions starting from 2-(naphthalen-2-yl)-1H-indene-1,3(2H)-dione or its methylated derivatives:
Catalytic System: CuBr2 acts as both a bromine source and an oxidant in the presence of a base such as sodium tert-butoxide (NaOtBu) in solvents like toluene at elevated temperatures (around 120 °C).
Reaction Setup: In a pressure-resistant tube, the indene-1,3-dione substrate is combined with CuBr2 (20 mol%) and NaOtBu (30 mol%) in toluene. The mixture is stirred under air for 12 hours, promoting a dehydrogenative [4 + 2] annulation that can incorporate bromine into the naphthalene ring, yielding the brominated indene-1,3-dione derivative.
Yield and Purification: After reaction completion, the mixture is diluted with dichloromethane, washed with water, dried over sodium sulfate, and purified by silica gel chromatography (hexane/ethyl acetate mixtures). Yields around 60-70% have been reported for related brominated spirocyclic products.
Mechanistic Insights: The CuBr2/NaOtBu system is essential for the reaction, facilitating both the oxidation and bromination steps. Control experiments without CuBr2 or NaOtBu resulted in trace or no product formation, confirming the catalytic role of these reagents.
Synthetic Route Summary and Comparative Data
Chemical Reactions Analysis
CuBr₂-Mediated [4 + 2] Cycloaddition Reactions
A prominent reaction involves dehydrogenative [4 + 2] annulation with alkenes, catalyzed by CuBr₂ and NaOtBu. This process generates spirocyclic compounds with fused indene-phenalene moieties.
Reaction Mechanism
The reaction proceeds via a catalytic cycle where:
-
CuBr₂ facilitates oxidative coupling of the indene-dione with an alkene (e.g., styrene).
-
A diradical intermediate forms, leading to cyclization and subsequent dehydrogenation to yield the spiro product.
Optimization and Results
-
Catalyst Screening : CuBr₂ outperformed other copper catalysts (e.g., CuBr, CuCl), achieving up to 78% yield under optimized conditions .
-
Base and Solvent Effects : NaOtBu and toluene proved optimal, with other bases (e.g., K₂CO₃) or solvents (e.g., DMSO, DMF) reducing yields .
-
Yield Data :
Catalyst Base Solvent Temperature Yield CuBr₂ NaOtBu Toluene 120°C 78% CuBr K₂CO₃ Toluene 120°C 14% CuBr₂ – Toluene 120°C 0%
Scope and Limitations
-
Substrate Compatibility : The reaction works with various alkenes, including styrenes and substituted derivatives, forming structurally complex spiro compounds .
-
Regioselectivity : The annulation occurs selectively at the indene-dione moiety, avoiding side reactions on the naphthalene ring .
Knoevenagel Condensation
Although not explicitly demonstrated for this compound, the indene-dione’s carbonyl groups may participate in Knoevenagel condensation with active methylene compounds (e.g., malonates). This reaction typically forms conjugated enones, expanding synthetic versatility.
General Bromination Chemistry
The compound’s bromine substituent may engage in substitution or elimination reactions , depending on reaction conditions. For example:
-
Elimination : Dehydrohalogenation could generate aromatic radicals or alkenes.
-
Nucleophilic Substitution : Metal-mediated displacement (e.g., Grignard reagents) might replace bromine with other functional groups.
Scientific Research Applications
2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can participate in various binding interactions, while the indene-dione structure can undergo redox reactions, influencing biological and chemical processes .
Comparison with Similar Compounds
Key Structural Features :
- Bromine Substitution : The bromine atom at the 1-position of the naphthalene ring enhances electrophilic reactivity and may influence intermolecular interactions (e.g., halogen bonding).
- Indene-dione Core : The 1,3-dione moiety contributes to electron-deficient character, enabling applications in materials science and coordination chemistry.
Potential Applications:
- Pharmaceuticals : Brominated aromatic compounds often exhibit enhanced bioactivity, including antimicrobial or anticancer properties.
- Materials Science : The electron-withdrawing dione group and aromatic system make it suitable for organic semiconductors or optoelectronic devices.
Brominated Indene-dione Derivatives
5-Bromo-1H-indene-1,3(2H)-dione (CAS 27611-39-8)
- Molecular Formula : C₉H₅BrO₂
- Molecular Weight : 225.04 g/mol .
- Applications : Used as an intermediate in synthesizing bioactive molecules. Its smaller aromatic system (compared to the naphthalene derivative) may limit π-π stacking interactions.
2-(2-Bromophenyl)indene-1,3-dione (CAS 1470-41-3)
Comparison Table :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Application |
|---|---|---|---|---|
| 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione | C₁₉H₁₁BrO₂ | 359.20 | Extended conjugation via naphthalene | Optoelectronics, pharmaceuticals |
| 5-Bromo-1H-indene-1,3(2H)-dione | C₉H₅BrO₂ | 225.04 | Compact structure | Synthetic intermediate |
| 2-(2-Bromophenyl)indene-1,3-dione | C₁₅H₉BrO₂ | 301.14 | Phenyl substitution | Materials chemistry |
Arylidene and Hydrazono Derivatives
Pyrophthalone (PP) and Quinophthalone (QP)
- Structure: PP (2-(2-pyridinyl)-1H-indene-1,3(2H)-dione) and QP (2-(2-quinolinyl)-1H-indene-1,3(2H)-dione) feature heteroaromatic substituents.
- Photostability: Stable under UV light in ethanol and cyclohexane but form radicals (e.g., solvated electrons) in alkaline aqueous solutions .
- Applications : Dyes, anti-inflammatory agents, and organic semiconductors .
Hydrazono Derivatives (e.g., 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione)
- Function : Act as fluorescent chemosensors for Cu²⁺ with high selectivity (e.g., detection limits < 1 µM) .
Comparison Table :
| Compound Type | Substituent | Key Property | Application |
|---|---|---|---|
| Bromonaphthalene-dione | Brominated naphthalene | Halogen bonding, conjugation | Optoelectronics |
| PP/QP | Pyridine/quinoline | Photostability, radical formation | Dyes, semiconductors |
| Hydrazono derivatives | Hydrazone group | Metal ion sensing | Environmental monitoring, biosensors |
Push-Pull Chromophores
ID[1] and ID[2] (e.g., 2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione)
- Structure: Planar (ID[1]) vs. non-planar (ID[2]) geometries due to π-bridge length differences.
- Optical Properties: Tunable absorption/emission spectra for nonlinear optics (NLO) applications .
Comparison with Bromonaphthalene-dione :
- Electron-Deficient Core : Both utilize the indene-dione group as an electron acceptor.
- Substituent Impact: Bromine in the target compound may enhance charge transfer compared to dimethylamino groups in ID[1]/ID[2].
Physicochemical Trends
- Lipophilicity: Brominated derivatives (e.g., logP ~3.5) are more lipophilic than hydrazono derivatives (logP ~2.0), affecting solubility and membrane permeability .
- Melting Points: Bromonaphthalene-dione derivatives (e.g., ~217–220°C) exhibit higher melting points than non-brominated analogs due to stronger intermolecular forces.
Q & A
(Basic) What are the common synthetic routes for 2-(1-Bromonaphthalen-2-yl)-1H-indene-1,3(2H)-dione?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving brominated naphthalene derivatives and indene-dione precursors. A widely used method involves the TP-C reaction (Thiolation-Phosphorylation-Coupling), where intermediates like 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione are reacted with brominated aryl chlorides in anhydrous THF under catalytic conditions (e.g., Me₂PhP and Et₃N). Reaction times vary (0.5–2 hours), and yields range from 76% to 99%, depending on substituents and solvent polarity . Key steps include:
- Intermediate Preparation : Aldehyde derivatives of chromones or naphthalenes are condensed with 1H-indene-1,3(2H)-dione.
- Bromination : Electrophilic aromatic substitution or palladium-catalyzed coupling to introduce the bromonaphthyl group.
- Purification : Recrystallization or column chromatography to isolate the product.
(Basic) How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the bromonaphthyl group shows deshielded aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons at ~190 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₁₉H₁₀BrO₂: calc. 357.1052, observed 357.1055).
Crystallography : - SHELX Refinement : Use SHELXL for structure solution and refinement. Key parameters: R-factor < 0.05, wR₂ < 0.10, and hydrogen bonding analysis to validate packing .
(Advanced) How can photolytic degradation mechanisms be studied for this compound?
Methodological Answer:
Photolytic pathways are probed via:
- Steady-State Photolysis : Expose ethanolic or aqueous solutions to UV light (λ = 253.7 nm) and monitor degradation via HPLC. Radical intermediates (e.g., solvated electrons, brominated aryl radicals) are detected using laser flash photolysis with nanosecond resolution .
- Transient Absorption Spectroscopy : Track decay kinetics of intermediates (e.g., triplet-state lifetimes). Rate constants (k ~10⁶–10⁸ M⁻¹s⁻¹) are derived from pseudo-first-order fits.
- Mechanistic Probes : Add radical scavengers (e.g., DMSO for hydroxyl radicals) to identify dominant pathways .
(Advanced) What computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer:
Density Functional Theory (DFT) :
- FMO Analysis : Calculate HOMO-LUMO gaps (ΔE ~3–5 eV) to assess redox activity. Low gaps (<3 eV) correlate with high corrosion inhibition potential .
- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., carbonyl oxygens) and electrophilic regions (brominated aryl rings).
- Molecular Dynamics (MD) : Simulate adsorption on metal surfaces (e.g., Fe(110)) using COMPASS force fields. Binding energies >150 kJ/mol suggest strong corrosion inhibition .
(Advanced) How to address contradictions in crystallographic data refinement?
Methodological Answer:
Data Reconciliation Steps :
Twinned Data : Use SHELXL’s TWIN/BASF commands to model twinning. Validate with R₁(int) < 0.30.
Disorder Modeling : Apply PART/SUMP restraints for disordered bromine or naphthyl groups.
Hydrogen Bonding : Cross-validate with Hirshfeld surface analysis to resolve mismatches between experimental and calculated bond lengths .
(Basic) What are key considerations in designing synthesis experiments for this compound?
Methodological Answer:
- Solvent Selection : Use anhydrous THF or DMF to avoid hydrolysis of brominated intermediates.
- Catalyst Optimization : Adjust Me₂PhP loading (0.2–0.5 equiv.) to balance reaction rate and byproduct formation.
- Temperature Control : Maintain 0–25°C during exothermic steps (e.g., acyl chloride additions) .
(Advanced) How does substituent variation impact the compound’s biological or material properties?
Methodological Answer:
- Biological Activity : Introduce electron-withdrawing groups (e.g., NO₂) to enhance binding to quinoline-based targets (IC₅₀ improvements by 2–3-fold).
- Semiconductor Applications : Replace bromine with methoxy groups to lower HOMO-LUMO gaps (ΔE ~2.8 eV), enhancing charge transport in organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
